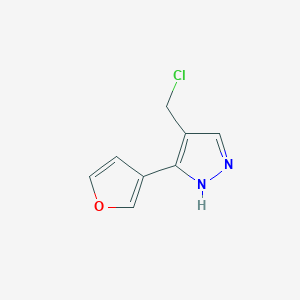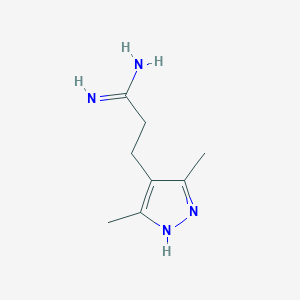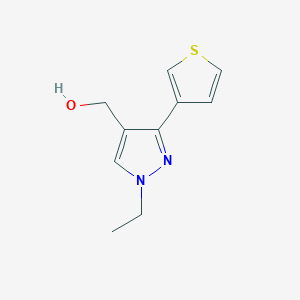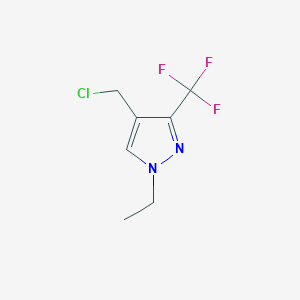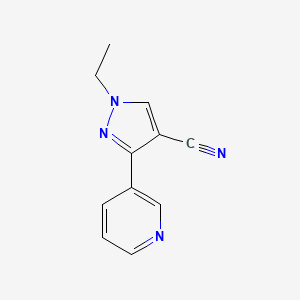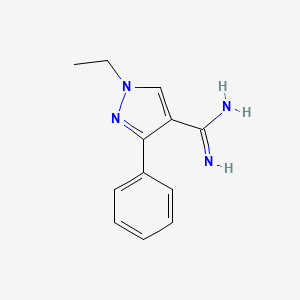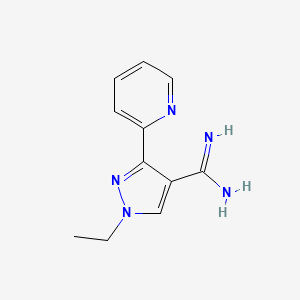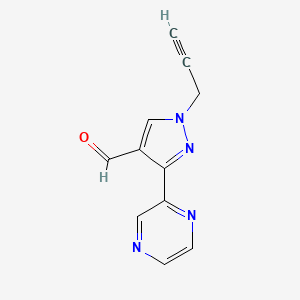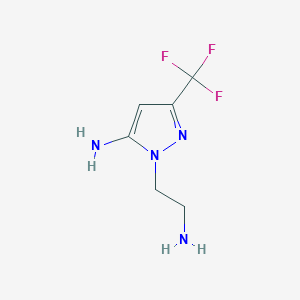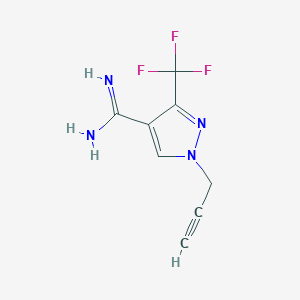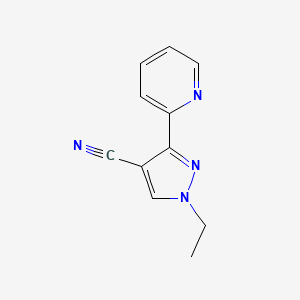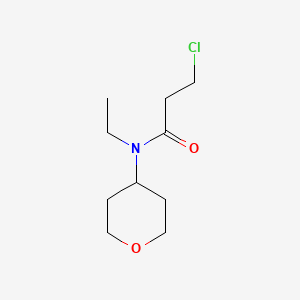
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” often involves the use of tetrahydropyran rings . These rings are common structural motifs in many natural products and are key intermediates in the construction of many complex structures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydropyran ring attached to a propanamide group via an ethyl linker . The compound also has a chlorine atom attached to the propanamide group .Applications De Recherche Scientifique
1. Coordination Chemistry and Optical Spectra
Research on complexes similar to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, such as phenylcyanamidoruthenium scorpionate complexes, highlights their use in coordination chemistry. These complexes demonstrate significant π mixing between ligands, providing insights into their optical properties and noninnocent character, which can be useful in materials science and molecular electronics (Harb et al., 2013).
2. Synthesis of Chiral Isomers
Studies involving compounds with structural similarities to this compound, like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have been used to explore the synthesis of chiral isomers. This work is vital for developing pharmaceuticals and understanding stereochemistry (Temple & Rener, 1992).
3. Palladium Complexes
The creation of palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide, related to this compound, assists in understanding metal-ligand interactions. These findings are significant for catalysis and the development of new materials (Palombo et al., 2019).
4. Novel Synthesis Techniques
Research on N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides offers new methods for the synthesis of complex molecules, potentially applicable to the synthesis of compounds like this compound (Dou et al., 2013).
5. Molecular Spectroscopy
The molecular spectroscopic analysis of compounds structurally similar to this compound, like 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H pyrazole-1-carbothioamide, provides insights into molecular interactions and stability. This research is crucial for drug design and materials science (Sivakumar et al., 2020).
Orientations Futures
The future directions for the study and application of “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” would depend on the specific properties and potential uses of the compound. Given the versatility of tetrahydropyran rings in organic synthesis , there could be potential for further exploration in this area.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Biochemical Pathways
Related compounds have been shown to influence dna processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Propriétés
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKJMCJOEDLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



